2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid
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Overview
Description
The compound MTPG (2S,3S)-2-(2-Methyl-3-thienyl)glycine is a potent antagonist of metabotropic glutamate receptors 2 and 3. It has been studied for its ability to block the induction of brain ischemic tolerance induced by cerebral ischemic preconditioning and to attenuate the inhibitory effect of L-CCG-1 on the KCl-evoked dopamine release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTPG involves the preparation of the glycine derivative through a series of chemical reactions. The synthetic route typically includes the following steps:
Formation of the thienyl compound: The starting material, 2-methylthiophene, undergoes a series of reactions to introduce the glycine moiety.
Coupling reaction: The thienyl compound is then coupled with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of MTPG may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
MTPG: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the thienyl ring or the glycine moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
MTPG: has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of metabotropic glutamate receptors.
Biology: Research on helps in understanding the role of glutamate receptors in neurological processes.
Medicine: The compound is investigated for its potential therapeutic effects in conditions such as brain ischemia and neurodegenerative diseases.
Industry: MTPG is used in the development of new drugs and as a reference compound in pharmacological studies
Mechanism of Action
MTPG: exerts its effects by antagonizing metabotropic glutamate receptors 2 and 3. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. By blocking these receptors, MTPG can modulate the release of neurotransmitters such as dopamine, thereby affecting various neurological processes .
Comparison with Similar Compounds
MTPG: is unique in its specific antagonistic action on metabotropic glutamate receptors 2 and 3. Similar compounds include:
LY341495: Another antagonist of metabotropic glutamate receptors, but with a broader spectrum of activity.
EGLU: A selective antagonist for metabotropic glutamate receptor 2.
APICA: A compound with similar receptor targets but different chemical structure.
The uniqueness of MTPG lies in its specific receptor selectivity and its potential therapeutic applications in neurological research .
Properties
Molecular Formula |
C10H11N5O2 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15) |
InChI Key |
OZBFBAYESADVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
Origin of Product |
United States |
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